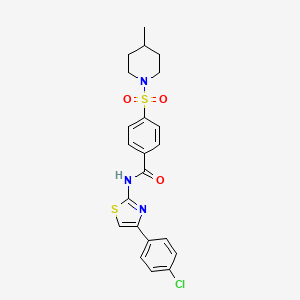

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(4-(4-Chlorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 4-chlorophenyl group at the 4-position. The benzamide moiety is linked to a 4-((4-methylpiperidin-1-yl)sulfonyl) group, which introduces both lipophilic (4-methylpiperidine) and polar (sulfonyl) characteristics.

The synthesis of analogous compounds (e.g., hydrazinecarbothioamides and triazole derivatives) involves Friedel-Crafts acylations, nucleophilic additions, and S-alkylation reactions, as described in .

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3S2/c1-15-10-12-26(13-11-15)31(28,29)19-8-4-17(5-9-19)21(27)25-22-24-20(14-30-22)16-2-6-18(23)7-3-16/h2-9,14-15H,10-13H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJKYDBMXIFOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonamide group, and a piperidine moiety, which are known to contribute to various biological activities. The chemical structure can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 305.82 g/mol

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives containing the thiazole and piperidine groups have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 7l | Salmonella typhi | Strong |

| 7m | Bacillus subtilis | Moderate |

| 7n | Escherichia coli | Weak |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Specifically, it has shown significant inhibition of acetylcholinesterase (AChE) and urease enzymes.

Acetylcholinesterase Inhibition

The AChE inhibitory activity was assessed using a standard assay method. Compounds were tested for their ability to inhibit AChE, with results indicating promising inhibitory effects.

| Compound | IC (µM) |

|---|---|

| 7l | 2.14 ± 0.003 |

| 7m | 0.63 ± 0.001 |

| 7n | 1.13 ± 0.003 |

Urease Inhibition

Urease inhibition assays revealed that several derivatives exhibited strong inhibitory effects, with IC values significantly lower than the reference standard thiourea (IC = 21.25 ± 0.15 µM).

Anticancer Activity

The thiazole and piperidine moieties are associated with anticancer properties. Research indicates that compounds with these structures can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Study on Antibacterial and Enzyme Inhibitory Activities

In a comprehensive study, researchers synthesized several derivatives of the target compound and evaluated their biological activities. The study highlighted the following findings:

- In vitro Antibacterial Testing : Compounds were tested against five bacterial strains, showing varying degrees of effectiveness.

- Mechanism of Action : Molecular docking studies suggested that the compounds bind effectively to the active sites of both AChE and urease, indicating potential for drug development.

Clinical Implications

Given the promising biological activities observed in laboratory settings, further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted. The potential for developing new therapeutic agents targeting bacterial infections and enzyme-related disorders is significant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs from the literature, focusing on structural motifs, spectroscopic properties, and inferred physicochemical behavior.

Table 1: Structural and Spectroscopic Comparison

*Inferred from analogous sulfonyl-containing compounds in .

Key Observations:

Core Heterocycle Differences: The target compound’s thiazole core offers distinct electronic properties compared to 1,2,4-triazole derivatives (). Triazole analogs () exhibit tautomerism, which is absent in the rigid thiazole-benzamide framework, possibly improving metabolic stability .

Substituent Effects :

- The 4-chlorophenyl group on the thiazole ring introduces electron-withdrawing effects, contrasting with the electron-donating p-methoxyphenyl group in ’s compound 6. This difference may influence binding affinity in target proteins .

- The 4-methylpiperidin-1-ylsulfonyl group enhances lipophilicity compared to ’s 4-hydroxypiperidinyl acetamide derivatives, likely improving membrane permeability .

Spectroscopic Signatures :

- The target compound’s benzamide C=O stretch (1663–1682 cm⁻¹) aligns with hydrazinecarbothioamides in , confirming amide bond formation .

- Absence of S-H vibrations (~2500–2600 cm⁻¹) in triazole analogs () supports the thione tautomer, whereas the target’s sulfonyl group would show strong S=O stretches (~1150–1350 cm⁻¹) .

Implications for Drug Design

- The sulfonylbenzamide-thiazole scaffold combines tunable lipophilicity (via piperidine substitution) and polarity (via sulfonyl), making it a versatile candidate for kinase or protease inhibition.

- Compared to acetamide derivatives (), the benzamide group may offer improved metabolic resistance due to reduced esterase susceptibility .

References International Journal of Molecular Sciences, 2014. Hindawi Publishing Corporation, 2005.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.